molecular formula C9H9ClO3S B1371848 Chroman-6-sulfonyl chloride CAS No. 946409-11-6

Chroman-6-sulfonyl chloride

Cat. No.: B1371848
CAS No.: 946409-11-6
M. Wt: 232.68 g/mol
InChI Key: YWWYZRQBPOAOMS-UHFFFAOYSA-N
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Description

Chroman-6-sulfonyl chloride is a chemical compound . It is used in the field of chemistry, particularly in peptide synthesis .


Synthesis Analysis

This compound is used as a reagent to introduce the acid labile arginine side-chain protection Pmc . It is also involved in the synthesis of functionalized chroman-2-ones and chromanes through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

The molecular formula of this compound is C18H18Cl2O6S2 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the cleavage and deprotection steps of peptide synthesis . It is also used in the synthesis of chromane derivatives via a domino reaction .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 77-82 °C . Its molecular weight is 302.82 .

Scientific Research Applications

Synthesis of Sulfonyl Chroman Derivatives

Chroman-6-sulfonyl chloride has been instrumental in the synthesis of various sulfonyl chroman derivatives. For instance, it plays a key role in the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols, which are achieved through the reduction of 3-sulfonyl chromen-4-ones using different synthetic methods like NaBH4/LiCl and Pd/C/H2 (Chang & Tsai, 2018). Additionally, it's used in the synthesis of sulfonated benzo[b]oxepinone and chromane derivatives via the reaction of propargyl chalcones with arylsulfonyl chloride, contributing to novel methodologies in heterocyclic chemistry (Yu et al., 2022).

Application in Organic Synthesis

This compound is also utilized in the field of organic synthesis. For instance, it's used in the enantioselective total synthesis of (-)-Dehydrobatzelladine C, showcasing its importance in complex organic compound synthesis (Collins et al., 2004). Moreover, its role in the synthesis of 6-methyluracil-5-sulfonyl chloride, where it aids in understanding the lactam-lactim tautomerism of 6-methyluracil, demonstrates its versatility in chemical research (Pogorelova et al., 2006).

In Glycoconjugation Methods

This compound is significant in glycoconjugation methods. Its use in synthesizing glycosylated cholesterol absorption inhibitors, as demonstrated by Kvaernø et al. (2005), reveals its potential in developing new bioactive compounds (Kvaernø et al., 2005).

In Radical-Mediated Chemical Reactions

This compound plays a crucial role in radical-mediated chemical reactions. For example, it's involved in silyl radical-mediated activation of sulfamoyl chlorides for direct access to aliphatic sulfonamides from alkenes, highlighting its application in late-stage functionalization in medicinal chemistry (Hell et al., 2019).

In Photocatalytic Processes

Its use in visible-light-induced sulfonylation/cyclization processes, such as the synthesis of 6-(sulfonylmethyl)phenanthridines, illustrates its role in facilitating light-mediated chemical transformations (Mao et al., 2018).

Safety and Hazards

Chroman-6-sulfonyl chloride is classified as a skin corrosive substance. It causes severe skin burns and eye damage. Contact with water liberates toxic gas .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWYZRQBPOAOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640593
Record name 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-11-6
Record name 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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